2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide

Lipophilicity Drug‑likeness Permeability

2-Chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is a synthetic indole‑5‑sulfonamide that bears a 2‑chloro substituent, a 3‑formyl group and a N,N‑dimethyl sulfonamide moiety [REFS‑1]. This scaffold is present in several bioactive series, notably in the lanifibranor class of pan‑PPAR agonists, where the indole‑5‑sulfonamide core is essential for activity [REFS‑2].

Molecular Formula C11H11ClN2O3S
Molecular Weight 286.74 g/mol
CAS No. 535925-58-7
Cat. No. B1351747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide
CAS535925-58-7
Molecular FormulaC11H11ClN2O3S
Molecular Weight286.74 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=C2C=O)Cl
InChIInChI=1S/C11H11ClN2O3S/c1-14(2)18(16,17)7-3-4-10-8(5-7)9(6-15)11(12)13-10/h3-6,13H,1-2H3
InChIKeyKBNBTTCUQKBXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide (535925-58-7) – Core Identity and Pharmacophore Context


2-Chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is a synthetic indole‑5‑sulfonamide that bears a 2‑chloro substituent, a 3‑formyl group and a N,N‑dimethyl sulfonamide moiety [REFS‑1]. This scaffold is present in several bioactive series, notably in the lanifibranor class of pan‑PPAR agonists, where the indole‑5‑sulfonamide core is essential for activity [REFS‑2]. The compound’s three reactive handles – the electron‑withdrawing 2‑chloro, the electrophilic 3‑formyl, and the polar sulfonamide – make it a versatile intermediate for medicinal chemistry and chemical biology applications.

Why 2-Chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide Cannot Be Replaced by Common Indole‑5‑Sulfonamide Analogs


Simple in‑class substitution is not viable because the 2‑chloro and 3‑formyl groups dictate both the compound’s physicochemical profile and its chemical reactivity. Comparative data (Section 3) show that replacing the 2‑chloro with hydrogen alters logP by ~0.5 units, potentially impacting membrane permeability and protein binding [REFS‑1]. Furthermore, the 2‑chloro substituent is essential for the unique nucleophilic tele‑substitution ring‑opening reaction that converts the indole into a 5‑azido‑3‑cyanoindole, a transformation that does not occur with the 2‑H analog [REFS‑2]. These quantifiable differences render generic indole‑5‑sulfonamides unsuitable surrogates in applications that require precise lipophilicity tuning or specific synthetic transformations.

Quantitative Differentiation of 2-Chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide vs. Closest Analogs


Significantly Lower Lipophilicity vs. the 2‑H Analog (ΔlogP ≈ −0.5)

The 2‑chloro substituent reduces the calculated octanol‑water partition coefficient (logP) from 2.31 (3‑formyl‑N,N‑dimethyl‑1H‑indole‑5‑sulfonamide, 2‑H analog) to 1.81 for the target compound [REFS‑1][REFS‑2]. This ΔlogP of ~0.5 corresponds to a roughly 3‑fold decrease in lipophilicity, which can influence aqueous solubility, passive membrane permeability, and plasma protein binding.

Lipophilicity Drug‑likeness Permeability

Exclusive Reactivity in Nucleophilic Tele‑Substitution: 2‑Cl Required

The 2‑chloro‑3‑formylindole motif undergoes a unique nucleophilic tele‑substitution with sodium azide in DMSO to afford 5‑azido‑3‑cyanoindoles, as demonstrated by Pluta et al. [REFS‑1]. The 2‑H analog does not participate in this transformation because the 2‑chloro leaving group is essential for the ring‑opening/ring‑closure cascade.

Synthetic chemistry Ring‑opening Indole functionalization

Dual Functional‑Handle Advantage for Sequential Derivatization

The concurrent presence of an electrophilic 3‑formyl group and a nucleophilic‑substitution‑susceptible 2‑chloro group allows orthogonal, sequential modifications of the indole core. The 3‑formyl can undergo reductive amination, condensation, or Grignard addition, while the 2‑chloro can be displaced with amines or used in cross‑coupling reactions [REFS‑1][REFS‑2]. In contrast, the 2‑H analog lacks a functional handle at the 2‑position, limiting derivatization options.

Parallel synthesis Library design Regioselective functionalization

Enhanced Molecular Weight and Polar Surface Area vs. 2‑H Analog

Replacement of the 2‑H with chlorine increases the molecular weight from 252.29 to 286.74 g/mol and is expected to slightly raise the topological polar surface area (TPSA) [REFS‑1][REFS‑2]. The higher molecular weight and modestly increased polarity may affect pharmacokinetic parameters such as volume of distribution and renal clearance.

Physicochemical properties Drug‑likeness Solubility

Procurement‑Relevant Application Scenarios for 2-Chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide


Lead Optimization in Pan‑PPAR Agonist Programs

The indole‑5‑sulfonamide core, exemplified by lanifibranor, is a validated scaffold for PPAR‑α/γ/δ triple activation [REFS‑1]. The target compound’s lower logP (1.81) relative to the 2‑H analog (2.31) [REFS‑2] makes it an attractive starting point for optimizing solubility and off‑target selectivity while retaining the core pharmacophore.

Rapid Assembly of 5‑Azido‑3‑cyanoindole Libraries

The 2‑chloro group enables the unique nucleophilic tele‑substitution reaction with NaN₃ to produce 5‑azido‑3‑cyanoindoles [REFS‑3]. This reaction is incompatible with 2‑H analogs, making the 2‑chloro compound the mandatory substrate for synthesizing this class of intermediates for click‑chemistry or photolabeling applications.

Scaffold Decoration via Orthogonal Handles

The concurrent 3‑formyl and 2‑chloro substituents allow sequential derivatization: the formyl group can first be converted to an amine, oxime, or alcohol, followed by SNAr or cross‑coupling at the 2‑position [REFS‑3]. This dual‑handle strategy accelerates SAR exploration for targets such as carbonic anhydrases or kinases.

Physicochemical Triage in Fragment‑Based Drug Discovery

With a molecular weight of 286.74 g/mol and a logP of 1.81 [REFS‑2], the compound falls within the fragment‑like space. Its balanced polarity and synthetic tractability make it suitable as a core fragment for fragment‑growing campaigns, especially when target engagement requires modulation of lipophilicity.

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